molecular formula C9H7ClF2O B12845806 2-(2,6-Difluorophenyl)propanoyl chloride

2-(2,6-Difluorophenyl)propanoyl chloride

Cat. No.: B12845806
M. Wt: 204.60 g/mol
InChI Key: WYEXVGIMZFBVPE-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)propanoyl chloride is an organofluorine compound characterized by a propanoyl chloride functional group attached to a 2,6-difluorophenyl ring. The fluorine substituents at the ortho positions of the aromatic ring confer distinct electronic and steric properties, influencing its reactivity and stability. This compound is typically synthesized via the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or other chlorinating agents. Its primary applications lie in pharmaceutical and agrochemical synthesis, where it serves as an intermediate for acylations or nucleophilic substitutions, leveraging the electrophilicity of the carbonyl carbon.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

2-(2,6-difluorophenyl)propanoyl chloride

InChI

InChI=1S/C9H7ClF2O/c1-5(9(10)13)8-6(11)3-2-4-7(8)12/h2-5H,1H3

InChI Key

WYEXVGIMZFBVPE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Difluorophenyl)propanoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2,6-difluorobenzene is reacted with propanoyl chloride in the presence of an aluminum chloride (AlCl3) catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 2-(2,6-Difluorophenyl)propanoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is facilitated by the electron-withdrawing effects of the difluorophenyl group, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and synthetic utility of 2-(2,6-difluorophenyl)propanoyl chloride can be contextualized by comparing it to structurally related acyl chlorides. Key differentiating factors include substituent electronic effects, steric hindrance, and susceptibility to side reactions. Below is a detailed analysis:

Reactivity with Thionyl Chloride

Unlike 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid (Compound 1 in ), which undergoes oxidative dimerization to form biphenyl derivatives (e.g., compounds 2 and 3) under thionyl chloride conditions, 2-(2,6-difluorophenyl)propanoyl chloride is synthesized without such side reactions. The tert-butyl and hydroxyl groups in Compound 1 promote redox processes and steric hindrance, leading to undesired dimerization . In contrast, the smaller fluorine atoms in 2-(2,6-difluorophenyl)propanoyl chloride minimize steric clashes, allowing straightforward chlorination of the carboxylic acid precursor.

Substituent Electronic Effects

  • Fluorine vs. tert-Butyl Groups : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). tert-Butyl groups, being electron-donating, reduce electrophilicity and stabilize radical intermediates, as seen in .
  • Fluorine vs. Chlorine/Methyl Substituents : Compared to 2,6-dichlorophenyl or 2,6-dimethylphenyl analogs, fluorine’s higher electronegativity and smaller size result in stronger inductive effects without significant steric bulk, favoring faster nucleophilic acyl substitutions.

Stability and Hydrolysis

Acyl chlorides are generally moisture-sensitive, but substituents modulate hydrolysis rates:

  • 2-(2,6-Difluorophenyl)propanoyl chloride exhibits moderate stability due to fluorine’s inductive stabilization of the carbonyl group.
  • Bulky tert-Butyl Derivatives (e.g., Compound 1 derivatives) may show reduced hydrolysis rates due to steric protection of the carbonyl, but this is offset by their propensity for redox side reactions .
  • Non-Fluorinated Analogs (e.g., 2,6-dimethylpropanoyl chloride) hydrolyze faster due to weaker electron-withdrawing effects.

Data Table: Comparative Properties of Acyl Chlorides

Compound Name Substituents Reactivity with SOCl₂ Common Side Reactions Stability to Hydrolysis
2-(2,6-Difluorophenyl)propanoyl chloride 2,6-F₂ High (clean chlorination) Minimal Moderate
2-(tert-Butyl-hydroxyphenyl)propanoyl acid* 3',5'-(t-Bu)₂, 4'-OH Low (oxidative dimerization) Biphenyl/diphenoquinone formation Low (due to side reactions)
2,6-Dichlorophenylpropanoyl chloride 2,6-Cl₂ Moderate None reported Low
2,6-Dimethylphenylpropanoyl chloride 2,6-Me₂ Moderate None reported Very Low

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